molecular formula C13H18N4O3 B2771681 1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide CAS No. 1428356-90-4

1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide

Cat. No.: B2771681
CAS No.: 1428356-90-4
M. Wt: 278.312
InChI Key: QFSUYDBOFXTAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide, also known as AZD6738, is a potent and selective inhibitor of the enzyme Ataxia Telangiectasia and Rad3-related protein (ATR). ATR is a key player in the DNA damage response pathway, and AZD6738 has been shown to enhance the efficacy of DNA-damaging agents in preclinical models.

Scientific Research Applications

Synthesis and Utility in Chemical Reactions

  • Synthesis of Pyridazinone and Azetidinone Derivatives : A study by Ibrahim and Behbehani (2014) outlines the synthesis of a novel class of pyridazin-3-one derivatives, showcasing the chemical reactivity and potential utility of these compounds in creating fused azines and other heterocyclic systems. This highlights the compound's relevance in the synthesis of complex molecules for further pharmacological investigation (H. M. Ibrahim & H. Behbehani, 2014).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity of Pyridothienopyrimidines and Pyridothienotriazines : Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis of new pyridothienopyrimidines and pyridothienotriazines, investigating their in vitro antimicrobial activities. This suggests potential applications of similar structures in developing new antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002).

  • Cytotoxicity of Pyrazolopyrimidine Derivatives : Hassan, Hafez, and Osman (2014) reported on the synthesis and in vitro cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells. The research into these compounds provides insight into their potential use in cancer therapy, underscoring the importance of structural analogs in medicinal chemistry (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Enzyme Inhibitor Activity

Properties

IUPAC Name

1-acetyl-N-[3-(6-oxopyridazin-1-yl)propyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-10(18)16-8-11(9-16)13(20)14-5-3-7-17-12(19)4-2-6-15-17/h2,4,6,11H,3,5,7-9H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSUYDBOFXTAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.